3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0893663
InChI: InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22)
SMILES: C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol

3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

CAS No.:

Cat. No.: VC0893663

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide -

Specification

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
IUPAC Name 3-oxo-N-(3-pyrrolidin-1-ylphenyl)-4H-1,4-benzoxazine-6-sulfonamide
Standard InChI InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22)
Standard InChI Key XHQPRHQADDIPPT-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4
Canonical SMILES C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator